molecular formula C13H7NO4 B13429679 7-Nitro-6H-dibenzo[b,d]pyran-6-one CAS No. 22371-68-2

7-Nitro-6H-dibenzo[b,d]pyran-6-one

Katalognummer: B13429679
CAS-Nummer: 22371-68-2
Molekulargewicht: 241.20 g/mol
InChI-Schlüssel: RRBHCIXYRBIXMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Nitro-6H-dibenzo[b,d]pyran-6-one is a chemical compound known for its unique structure and properties It belongs to the class of dibenzo[b,d]pyran-6-ones, which are characterized by a fused ring system containing oxygen and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-6H-dibenzo[b,d]pyran-6-one typically involves multi-step reactions. One common method includes the Rh(III)-catalyzed synthesis from aryl ketone O-acetyl oximes and quinones via C–H activation and C–C bond cleavage . Another approach is the multicomponent domino reaction, which involves six reactions: Knoevenagel condensation, transesterification, enamine formation, an inverse electron demand Diels–Alder (IEDDA) reaction, 1,2-elimination, and transfer hydrogenation .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, can be applied to scale up the laboratory methods mentioned above.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Nitro-6H-dibenzo[b,d]pyran-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitro group to an amino group.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields amino derivatives, while oxidation can lead to various oxygenated compounds.

Wissenschaftliche Forschungsanwendungen

7-Nitro-6H-dibenzo[b,d]pyran-6-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-Nitro-6H-dibenzo[b,d]pyran-6-one involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they likely involve oxidative stress and modulation of enzyme activities .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-Nitro-6H-dibenzo[b,d]pyran-6-one is unique due to its specific nitro substitution, which imparts distinct chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

22371-68-2

Molekularformel

C13H7NO4

Molekulargewicht

241.20 g/mol

IUPAC-Name

7-nitrobenzo[c]chromen-6-one

InChI

InChI=1S/C13H7NO4/c15-13-12-9(5-3-6-10(12)14(16)17)8-4-1-2-7-11(8)18-13/h1-7H

InChI-Schlüssel

RRBHCIXYRBIXMK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=C(C(=CC=C3)[N+](=O)[O-])C(=O)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.